Butane-1,1,1-tricarbonitrile

Description

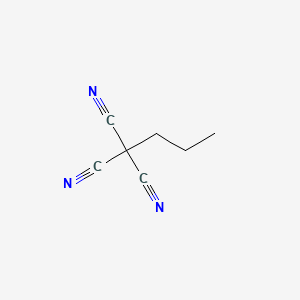

Butane-1,1,1-tricarbonitrile is a nitrile-rich organic compound with three cyano (-CN) groups attached to the terminal carbon of a butane backbone. Its systematic IUPAC name, as per , is strictly defined to avoid ambiguity, with alternative names like "2,2-dicyanopentanenitrile" deemed incorrect .

Properties

CAS No. |

62679-51-0 |

|---|---|

Molecular Formula |

C7H7N3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

butane-1,1,1-tricarbonitrile |

InChI |

InChI=1S/C7H7N3/c1-2-3-7(4-8,5-9)6-10/h2-3H2,1H3 |

InChI Key |

ZCNNLTINCVQEHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,1,1-tricarbonitrile typically involves the reaction of butane derivatives with cyanide sources. One common method is the reaction of butane with hydrogen cyanide (HCN) in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient formation of the tricarbonitrile compound.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale chemical processes. One such method involves the use of aliphatic alpha, omega-dinitriles as intermediates, which are then reacted with acrylonitrile in the presence of a strong base . This process allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,1-tricarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of this compound .

Scientific Research Applications

Butane-1,1,1-tricarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butane-1,1,1-tricarbonitrile involves its interaction with various molecular targets. The cyano groups in the compound can act as electron-withdrawing groups, influencing the reactivity of the molecule. This property makes it a versatile reagent in organic synthesis, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricarbonitrile Derivatives

2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile

- Structure: Features three cyano groups on an ethylene backbone, with a benzodioxole ring substituent ().

- Key Differences : The aromatic benzodioxole moiety introduces π-conjugation and steric bulk, altering solubility and reactivity compared to the purely aliphatic butane-1,1,1-tricarbonitrile. Likely exhibits higher thermal stability due to aromaticity .

3-Amino-1-propene-1,1,3-tricarbonitrile

- Structure: Contains an amino (-NH₂) group and three nitriles on a propene chain ().

- Key Differences: The amino group enhances nucleophilicity, enabling participation in condensation or coordination chemistry, unlike the non-functionalized butane derivative. Potential applications in pharmaceuticals or agrochemicals due to dual functional groups .

Dinitriles and Other Nitrile Derivatives

Butanedinitrile (CAS 110-61-2)

Trisubstituted Butane Derivatives (Non-Nitrile)

1,1,1-Tris(3-indolyl)butane

- Structure : Three indole groups attached to the terminal carbon of butane ().

- Key Differences: Despite structural similarity in substitution pattern, the indole groups confer biological activity (e.g., antiviral, antitumor).

1,1,1-Tri-(2-methyl-4-hydroxy-5-tert-butylphenyl)-butane

- Structure: Phenolic substituents on butane, used in UV-filter formulations ().

- Key Differences : Polar hydroxyl groups enhance solubility in hydrophilic matrices, unlike the hydrophobic this compound. Demonstrates how substituent identity dictates application (e.g., cosmetics vs. chemical synthesis) .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Substituents | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Not explicitly provided | C₇H₅N₃ | Three -CN groups | Potential crosslinker, high polarity |

| 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile | M278 (Molbank) | C₁₂H₅N₃O₂ | Benzodioxole + three -CN | Aromatic stability, research use |

| 3-Amino-1-propene-1,1,3-tricarbonitrile | 868-54-2 | C₆H₃N₅ | Amino + three -CN | Pharmaceutical intermediates |

| Butanedinitrile | 110-61-2 | C₄H₄N₂ | Two -CN groups | Solvent, polymer precursor |

| 1,1,1-Tris(3-indolyl)butane | Not provided | C₂₈H₂₅N₃ | Three indole groups | Bioactive alkaloid (inactive in antimicrobial assays) |

Research Findings and Implications

- Reactivity : Tricarbonitriles like this compound are expected to undergo nucleophilic additions or cyclization reactions due to electron-deficient carbons. This contrasts with trisindole derivatives, where electrophilic aromatic substitution dominates .

- Thermodynamics : Group additivity models () suggest that this compound’s heat of formation could be estimated from simpler nitriles, though experimental validation is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.